molecular formula C10H5FO3 B14798200 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde

7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde

Katalognummer: B14798200
Molekulargewicht: 192.14 g/mol
InChI-Schlüssel: ZAWRIYJHEDVUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable molecule in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 7-fluoro-4-methylcoumarin as a starting material, which undergoes oxidation to introduce the carbaldehyde group at the 3rd position. The reaction is usually carried out in the presence of oxidizing agents such as selenium dioxide or manganese dioxide in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry[][3].

    Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent marker in biological assays[][3].

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities[][3].

    Industry: Utilized in the development of new materials with specific optical and electronic properties[][3].

Wirkmechanismus

The mechanism of action of 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The fluorine atom enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

  • 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
  • 7-Methoxy-2-oxo-2H-chromene-3-carbaldehyde
  • 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde

Comparison: 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its non-fluorinated counterparts. This fluorine substitution can lead to increased biological activity and specificity in various applications .

Eigenschaften

Molekularformel

C10H5FO3

Molekulargewicht

192.14 g/mol

IUPAC-Name

7-fluoro-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5FO3/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-5H

InChI-Schlüssel

ZAWRIYJHEDVUBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.